![molecular formula C6H3BrN4O2 B1270011 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 300361-77-7](/img/structure/B1270011.png)

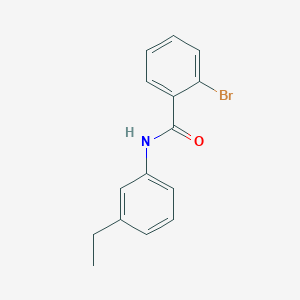

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

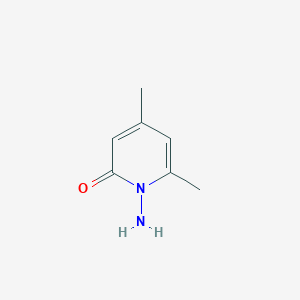

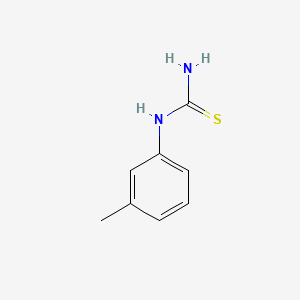

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H3BrN4O2 and its molecular weight is 243.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molécules fluorescentes

Les pyrazolo[1,5-a]pyrimidines, y compris la 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine, ont été identifiées comme des composés stratégiques pour les applications optiques . Ce sont des outils essentiels pour étudier la dynamique des processus intracellulaires, les capteurs chimiques et les progrès des matériaux organiques . Elles présentent des propriétés photophysiques réglables, ce qui les rend adaptées à diverses applications optiques .

Diodes électroluminescentes organiques (OLED)

Les pyrazolo[1,5-a]pyrimidines et leurs analogues structurels ont été trouvés dans l'industrie des colorants et sont également utilisés dans les diodes électroluminescentes organiques (OLED) . Leurs propriétés photophysiques significatives les rendent adaptées à une utilisation dans les OLED .

Matériaux semi-conducteurs

Ces composés ont également été utilisés dans des matériaux semi-conducteurs . Leurs propriétés uniques les rendent adaptés à une utilisation dans ce domaine .

Échafaudage antitumoral

Les dérivés de pyrazolo[1,5-a]pyrimidine constituent une vaste famille de composés hétérocycliques N qui ont un impact important en chimie médicinale . Ils ont montré un potentiel en tant qu'échafaudage antitumoral , ce qui pourrait conduire à de nouvelles conceptions rationnelles et efficaces de médicaments portant le noyau pyrazolo[1,5-a]pyrimidine .

Activité inhibitrice enzymatique

Ces composés ont également montré une activité inhibitrice enzymatique . Cette propriété pourrait être exploitée dans le développement de nouveaux médicaments .

Agents chélatants pour les ions

La présence d'hétéroatomes (B, N, O ou S) dans ces composés en fait des agents chélatants potentiels pour les ions . Cette propriété pourrait être utile dans diverses applications, notamment la remédiation environnementale et l'imagerie médicale .

Solvants verts

Les pyrazolo[1,5-a]pyrimidines ont une meilleure solubilité dans les solvants verts . Cette propriété pourrait être bénéfique dans diverses applications industrielles, y compris la fabrication de produits pharmaceutiques et d'agrochimiques .

Méthodologies d'accès synthétique

Les méthodologies d'accès synthétique des pyrazolo[1,5-a]pyrimidines permettent la diversité structurelle . Cela en fait un outil précieux dans la conception de banques de composés combinatoires et la découverte de médicaments .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with these kinases can lead to the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, this compound has been found to bind to certain receptor proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types by activating specific apoptotic pathways. The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of genes involved in critical cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to a decrease in their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects. Additionally, the compound’s interaction with transporters and binding proteins can influence its accumulation in specific tissues, potentially leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of this compound is critical for its ability to exert its biochemical effects .

Propriétés

IUPAC Name |

6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-1-8-6-5(11(12)13)2-9-10(6)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNKNIPAWYTDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361573 | |

| Record name | 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300361-77-7 | |

| Record name | 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1269940.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)